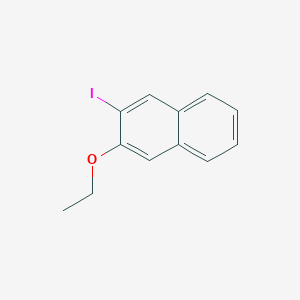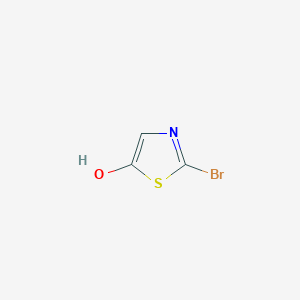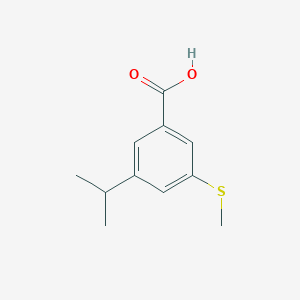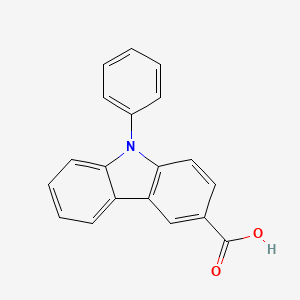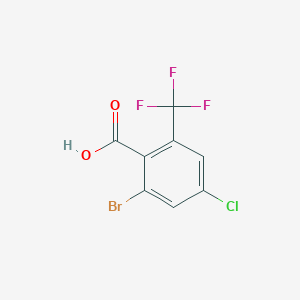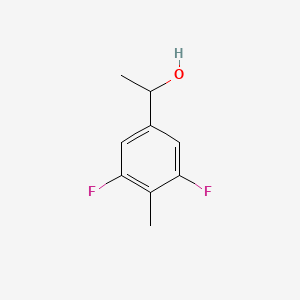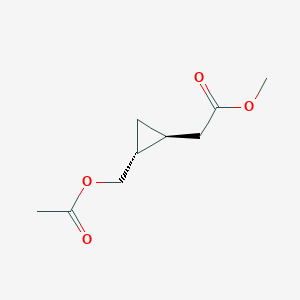
Methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate is an organic compound that belongs to the class of cyclopropyl esters This compound is characterized by a cyclopropyl ring substituted with an acetoxymethyl group and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate typically involves the cyclopropanation of a suitable precursor followed by esterification. One common method is the reaction of a cyclopropyl carbinol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
化学反应分析
Types of Reactions
Methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropyl ring can confer unique binding properties, making it a valuable scaffold in drug design.
相似化合物的比较
Similar Compounds
- Methyl 2-cyclopropylacetate
- Methyl 2-(hydroxymethyl)cyclopropylacetate
- Methyl 2-(methoxymethyl)cyclopropylacetate
Uniqueness
Methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate is unique due to the presence of the acetoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific synthetic and biological applications.
属性
分子式 |
C9H14O4 |
|---|---|
分子量 |
186.20 g/mol |
IUPAC 名称 |
methyl 2-[(1S,2R)-2-(acetyloxymethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C9H14O4/c1-6(10)13-5-8-3-7(8)4-9(11)12-2/h7-8H,3-5H2,1-2H3/t7-,8-/m0/s1 |
InChI 键 |
ZGPOTOHXZVMILQ-YUMQZZPRSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1C[C@H]1CC(=O)OC |
规范 SMILES |
CC(=O)OCC1CC1CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H,4H,6H,7H-Pyrano[4,3-B]pyrrole](/img/structure/B14026659.png)
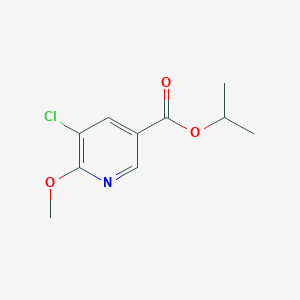
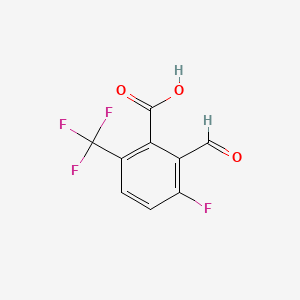
![[1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride](/img/structure/B14026674.png)

